Eflucimibe

描述

依氟米贝是一种酰基辅酶A:胆固醇酰基转移酶抑制剂,由Pierre Fabre SA和礼来公司开发。 它主要用于治疗高胆固醇血症和动脉粥样硬化 . 该化合物已显示出在降低胆固醇水平和预防动脉粥样硬化斑块形成方面的潜力,使其成为心血管疾病研究中的重要候选药物 .

准备方法

合成路线和反应条件

依氟米贝的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 母液制备方法包括将2毫克药物溶解在50微升的二甲基亚砜 (DMSO) 中,以获得40毫克/毫升的浓度 . 关于具体合成路线和反应条件的更多细节是专有的,在公开文献中不易获得。

工业生产方法

依氟米贝的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程将包括严格的质量控制措施,以监控最终产品的浓度和纯度。 在可用的资料中没有公开具体的工业生产方法。

化学反应分析

反应类型

依氟米贝会经历各种化学反应,包括:

氧化: 该反应涉及氧的添加或氢的去除,导致形成氧化产物。

还原: 该反应涉及氢的添加或氧的去除,导致形成还原产物。

取代: 该反应涉及一个官能团被另一个官能团取代,导致形成取代产物。

常见试剂和条件

与依氟米贝反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 具体的条件,例如温度和 pH,取决于所需的反应和产物。

主要形成的产物

从这些反应中形成的主要产物包括依氟米贝的各种氧化、还原和取代衍生物。 这些衍生物通常被研究其潜在的生物活性及其治疗应用。

科学研究应用

Therapeutic Applications

Eflucimibe has been studied extensively for its hypolipidemic effects, particularly in the treatment of dyslipidemia. Dyslipidemia is characterized by abnormal lipid levels in the blood, which can lead to cardiovascular diseases.

Clinical Studies

Clinical trials have shown that this compound effectively lowers low-density lipoprotein (LDL) cholesterol levels. For instance, a study indicated that this compound administration led to a significant reduction in LDL cholesterol within a few hours of dosing . Long-term studies also suggest that this compound may improve lipid profiles and reduce cardiovascular risk factors.

Formulation Strategies

Due to its low solubility in water, effective formulation strategies are crucial for enhancing the bioavailability of this compound.

Cyclodextrin Complexation

One innovative approach involves the complexation of this compound with cyclodextrins. A study demonstrated that using a kneading method to form a complex between this compound and β-cyclodextrin significantly enhanced the solubility of this compound—up to 44 times greater than its untreated form . The study utilized differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to characterize the interaction between this compound and cyclodextrin.

Table 1: Solubility Enhancement Through Cyclodextrin Complexation

| Sample | This compound Melting Enthalpy (J/g) | Percentage Transformed this compound (%) |

|---|---|---|

| A | -8.4 | 20 |

| B | -8.1 | 25 |

| C | -6.6 | 39 |

| D | -1.7 | 85 |

| E | -0.5 | 96 |

| F | -0.2 | 99 |

This table summarizes the results from the study on how different formulations impacted the solubility and transformation of this compound during complexation with β-cyclodextrin.

Pharmacokinetics and Bioavailability

A pivotal case study examined the pharmacokinetics of this compound in humans, revealing that it reaches peak plasma concentrations within approximately five hours post-administration . The bioavailability was significantly improved when administered as a complex with cyclodextrins compared to its free form.

Cellular Studies on ACAT Inhibition

In vitro studies using HEK-ACAT cells demonstrated that this compound effectively induced translocation of ACAT-containing vesicles within minutes of administration . This rapid action underscores its potential for acute management of dyslipidemia.

作用机制

依氟米贝通过抑制酰基辅酶A:胆固醇酰基转移酶 (ACAT) 发挥作用。 该酶负责胆固醇的酯化,这是形成储存在脂滴中的胆固醇酯的关键步骤 . 通过抑制 ACAT,依氟米贝减少胆固醇酯的形成,从而降低胆固醇水平并预防动脉粥样硬化斑块的发展 . 所涉及的分子靶点和途径包括 ACAT 所在的内质网和囊泡结构 .

相似化合物的比较

依氟米贝与其他 ACAT 抑制剂(如阿伐昔贝、他莫昔芬和 SAN 58035)相比 . 虽然所有这些化合物都抑制 ACAT,但依氟米贝在低浓度下具有高效力和效力,这是其独特性 . 类似的化合物包括:

阿伐昔贝: 另一种 ACAT 抑制剂,在心血管疾病研究中具有类似的应用。

他莫昔芬: 以其在乳腺癌治疗中的作用而闻名,也具有 ACAT 抑制活性。

SAN 58035: 一种被研究其对胆固醇代谢影响的 ACAT 抑制剂。

生物活性

Eflucimibe, also known as F12511, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders, particularly Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its mechanisms and effects.

This compound primarily functions by inhibiting ACAT1 and ACAT2, which are responsible for the esterification of free cholesterol into cholesteryl esters. This process is vital in the formation of foam cells, a hallmark of atherosclerosis. By inhibiting these enzymes, this compound reduces intracellular cholesteryl ester accumulation in macrophages, potentially mitigating atherosclerotic plaque formation .

Key Findings on this compound's Mechanism

- ACAT Inhibition : this compound effectively inhibits ACAT at low concentrations (0.4 µM), demonstrating significant translocation of ACAT-containing vesicles within cells .

- Cholesterol Efflux : Studies show that treatment with this compound leads to increased expression of the cholesterol efflux transporter ABCA1, enhancing cholesterol clearance from cells .

- Reversible Effects : The translocation and inhibition effects of this compound are rapid and reversible, suggesting its potential for acute therapeutic interventions .

Biological Effects

This compound exhibits several biological effects that underscore its therapeutic potential:

- Lipid Lowering : this compound has been shown to reduce plasma cholesterol levels significantly. In experimental models, it improved endothelial function and reduced atherosclerotic lesions .

- Neuroprotective Properties : In models of Alzheimer's disease, this compound demonstrated the ability to ameliorate amyloid pathology and reduce neuroinflammation when delivered via stealth liposomes .

- Toxicity Profile : Histological examinations indicate that this compound does not cause significant neurological or systemic toxicity, making it a promising candidate for further clinical evaluation .

Case Studies

Several case studies have explored the effectiveness and safety of this compound in various contexts:

- Alzheimer's Disease Model : A study involving nanoparticle-encapsulated this compound administered intravenously to aging 3xTg AD mice showed significant reductions in amyloid plaques and tau hyperphosphorylation after two weeks of treatment. This suggests potential benefits in neurodegenerative conditions characterized by cholesterol dysregulation .

- Cardiovascular Studies : Clinical trials have indicated that this compound can be effective as an adjunct therapy in patients who do not achieve desired lipid levels with statins alone. Its mechanism as an ACAT inhibitor provides a complementary approach to traditional lipid-lowering therapies .

Data Summary

| Study | Focus | Key Findings |

|---|---|---|

| Junquero et al. (2001) | ACAT translocation | This compound induces rapid translocation of ACAT-containing vesicles at 0.4 µM concentration. |

| López-Farré et al. (2008) | Cardiovascular effects | Demonstrated lipid-lowering effects and improved endothelial function in experimental models. |

| Recent AD study | Neuroprotection | Reduced amyloid pathology and tau phosphorylation in 3xTg AD mice after nanoparticle delivery of this compound. |

属性

CAS 编号 |

202340-45-2 |

|---|---|

分子式 |

C29H43NO2S |

分子量 |

469.7 g/mol |

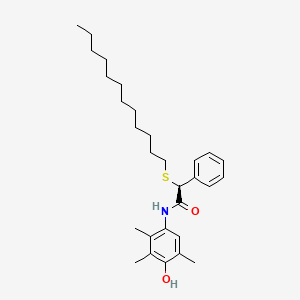

IUPAC 名称 |

(2S)-2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)/t28-/m0/s1 |

InChI 键 |

ZXEIEKDGPVTZLD-NDEPHWFRSA-N |

SMILES |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

手性 SMILES |

CCCCCCCCCCCCS[C@@H](C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

规范 SMILES |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

外观 |

Solid powder |

Key on ui other cas no. |

202340-45-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide benzeneacetamide, alpha-(dodecylthio)-N-(4-hydroxy- 2,3,5-trimethylphenyl)-, (alphaS)- eflucimibe F 12511 F-12511 F12511 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。